molecular formula C27H45NO4 B15184855 N-Stearoyltyrosine CAS No. 57993-25-6

N-Stearoyltyrosine

Cat. No.: B15184855
CAS No.: 57993-25-6
M. Wt: 447.6 g/mol
InChI Key: YKWCFTGLODSOSB-VWLOTQADSA-N
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Description

N-Stearoyltyrosine is a synthesized compound that belongs to the class of N-acylamides. It is an amide derivative of stearic acid and tyrosine. This compound has garnered attention due to its potential neuroprotective properties and its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Stearoyltyrosine can be synthesized through a substitution reaction where stearic acid is reacted with tyrosine in the presence of a coupling agent. The reaction typically involves the activation of the carboxyl group of stearic acid, followed by its reaction with the amino group of tyrosine to form the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the product .

Chemical Reactions Analysis

Types of Reactions: N-Stearoyltyrosine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

57993-25-6

Molecular Formula

C27H45NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoic acid

InChI

InChI=1S/C27H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h18-21,25,29H,2-17,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1

InChI Key

YKWCFTGLODSOSB-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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